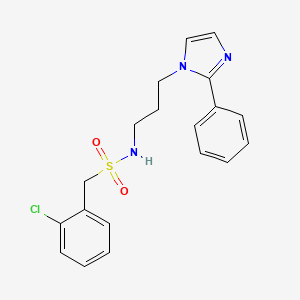
1-(2-chlorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide, also known as CP-465,022, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of drugs known as selective orexin receptor antagonists and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Structural Analysis
- The study by Upadhyaya et al. (1997) involved the synthesis and crystal structure analysis of compounds related to methanesulfonamides, indicating the importance of structural analysis in understanding the reactivity and properties of such chemicals (Upadhyaya, Davis, Lee, Zaw, Bauer, & Heimer, 1997).
Antimicrobial and Anticancer Activities
- Research by Premakumari et al. (2014) on amido sulfonamido methane-linked bis heterocycles, which include compounds structurally similar to the one , revealed significant antimicrobial and anticancer activities. This highlights the potential therapeutic applications of these compounds (Premakumari, Muralikrishna, Padmaja, Padmavathi, Park, Kim, & Reddy, 2014).
Electrophilic Addition Reactions
- The use of methanesulfonic acid (MSA) as a catalyst for electrophilic addition reactions, as explored by Luong et al. (2004), provides insights into the synthesis of linear alkylbenzenes and potentially offers a methodology applicable to the synthesis of similar sulfonamide compounds (Luong, Petre, Hoelderich, Commarieu, Laffitte, Espeillac, & Souchet, 2004).
Molecular Docking and Crystallography
- Al-Hourani et al. (2015) conducted docking studies and crystallographic analysis on tetrazole derivatives, underscoring the importance of such analyses in understanding the interaction of sulfonamide compounds with biological targets. This could be relevant for designing drugs based on the structure of "1-(2-chlorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide" (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).
Oxidation and Synthetic Applications
- The work by Ogura, Suzuki, and Tsuchihashi (1980) on the oxidation of methyl (methylthio)methyl sulfoxide to produce bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone provides an example of the synthetic applications of methanesulfonate intermediates. This research might offer parallels in the manipulation and application of methanesulfonamides in synthesis (Ogura, Suzuki, & Tsuchihashi, 1980).
properties
IUPAC Name |
1-(2-chlorophenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c20-18-10-5-4-9-17(18)15-26(24,25)22-11-6-13-23-14-12-21-19(23)16-7-2-1-3-8-16/h1-5,7-10,12,14,22H,6,11,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDKZLZTOMBYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-6-methyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2988908.png)
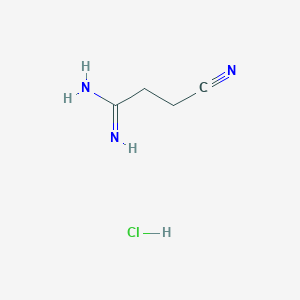
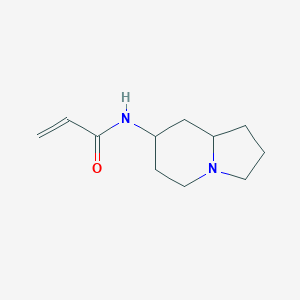
![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2988912.png)
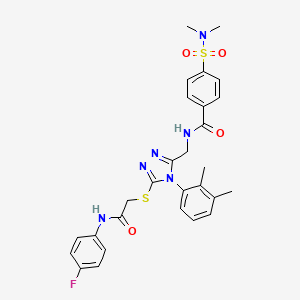
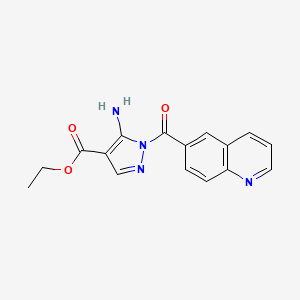
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2988916.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2988918.png)
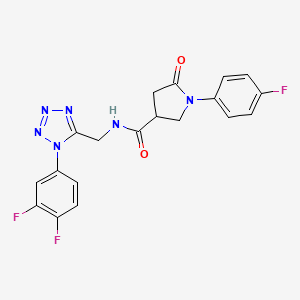

![6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2988926.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)